molecular formula C7H8ClN3O B12902893 2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde

2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B12902893
M. Wt: 185.61 g/mol
InChI Key: QTLRDHATDXPEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H8ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethylamine under mild conditions. The reaction typically takes place in an ethanol or methanol solvent with the addition of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-4-(ethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H8ClN3O/c1-2-9-6-5(4-12)3-10-7(8)11-6/h3-4H,2H2,1H3,(H,9,10,11)

InChI Key

QTLRDHATDXPEPN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1C=O)Cl

Origin of Product

United States

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